molecular formula C22H12N2O5S B2433514 4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide CAS No. 391867-61-1

4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B2433514
CAS No.: 391867-61-1
M. Wt: 416.41
InChI Key: OWFNEKNJCVNLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of chromene and thiazole rings, which are known for their diverse biological activities. The compound’s structure includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the chromene ring can lead to the formation of chromene-2,3-dione derivatives .

Mechanism of Action

The mechanism of action of 4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Properties

IUPAC Name

4-oxo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O5S/c25-16-10-19(28-18-8-4-2-6-13(16)18)20(26)24-22-23-15(11-30-22)14-9-12-5-1-3-7-17(12)29-21(14)27/h1-11H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFNEKNJCVNLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.